molecular formula C15H20ClF3N4O3 B2818588 N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide CAS No. 2059278-33-8

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide

Cat. No.: B2818588
CAS No.: 2059278-33-8
M. Wt: 396.8
InChI Key: OFIZNJHYJOYIRQ-UHFFFAOYSA-N
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Description

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide typically involves multiple steps. One common approach is to start with the pyridine ring, introducing the chlorine and trifluoromethyl groups through halogenation and trifluoromethylation reactions. The next step involves the formation of the carbamoyl group, which is achieved by reacting the intermediate with ethyl isocyanate under controlled conditions. Finally, the tert-butoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine and trifluoromethyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl and chlorine substitutions on the pyridine ring, along with the carbamoyl and tert-butoxy groups, make it a versatile compound with diverse applications.

Properties

IUPAC Name

tert-butyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl-(ethylcarbamoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClF3N4O3/c1-5-20-12(24)23(22-13(25)26-14(2,3)4)8-11-10(16)6-9(7-21-11)15(17,18)19/h6-7H,5,8H2,1-4H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIZNJHYJOYIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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